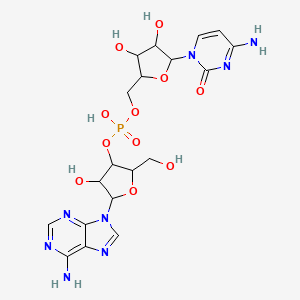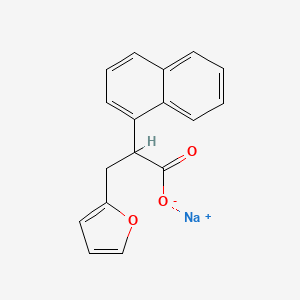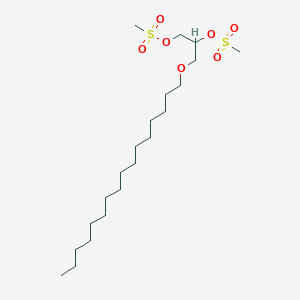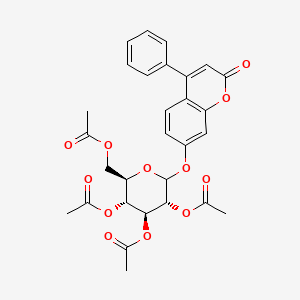![molecular formula C32H24N6O2 B14146272 N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide CAS No. 547751-48-4](/img/structure/B14146272.png)
N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two phenyldiazenyl groups attached to a benzene-1,2-dicarboxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide typically involves a multi-step process. One common method starts with the preparation of the phenyldiazenyl groups through a diazotization reaction, followed by coupling with aniline derivatives. The final step involves the formation of the benzene-1,2-dicarboxamide core through a condensation reaction with phthalic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a dye and in the development of biosensors.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide involves its interaction with various molecular targets. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its functionality in materials science and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar in structure but with pyridine groups instead of phenyldiazenyl groups.
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Contains pyridyl groups and is used in coordination chemistry.
Uniqueness
N,N’-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide is unique due to its phenyldiazenyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific redox behavior and molecular interactions .
Propiedades
Número CAS |
547751-48-4 |
|---|---|
Fórmula molecular |
C32H24N6O2 |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
1-N,2-N-bis(4-phenyldiazenylphenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C32H24N6O2/c39-31(33-23-15-19-27(20-16-23)37-35-25-9-3-1-4-10-25)29-13-7-8-14-30(29)32(40)34-24-17-21-28(22-18-24)38-36-26-11-5-2-6-12-26/h1-22H,(H,33,39)(H,34,40) |
Clave InChI |
RTNUNGZJUVBVEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14146190.png)
![4-[(E)-{5-iminio-7-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene}methyl]-2,6-dimethoxyphenolate](/img/structure/B14146199.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B14146211.png)
![6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B14146217.png)


![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)



![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)

